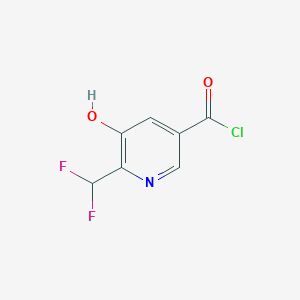
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carbonyl chloride group. Its unique structure makes it valuable in synthetic chemistry, pharmaceuticals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Starting Material: 3-hydroxypyridine.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carbonylation: Conversion of the hydroxyl group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, or alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Applications De Recherche Scientifique
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride exerts its effects depends on its application. In biological systems, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: Interacting with molecular targets involved in signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-3-hydroxypyridine-5-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Hydroxy-2-methylpyridine-5-carbonyl chloride: Lacks the fluorine atoms, affecting its reactivity and applications.
Uniqueness
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C7H4ClF2NO2 |
|---|---|
Poids moléculaire |
207.56 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-hydroxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6(13)3-1-4(12)5(7(9)10)11-2-3/h1-2,7,12H |
Clé InChI |
JVNRPGSGNIADSB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)C(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


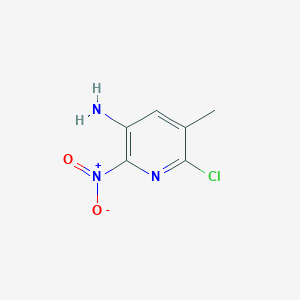
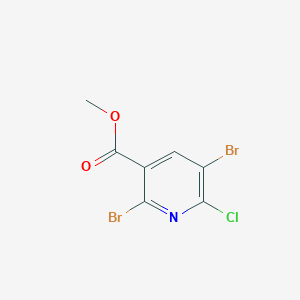
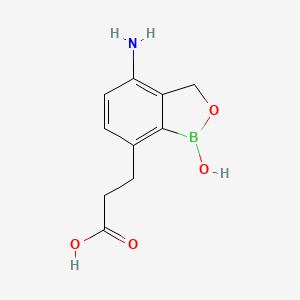
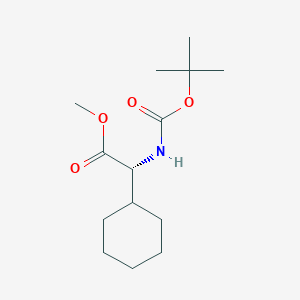
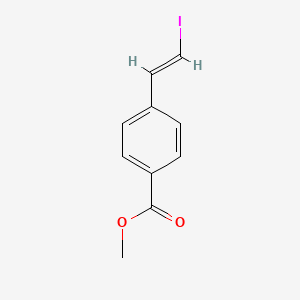
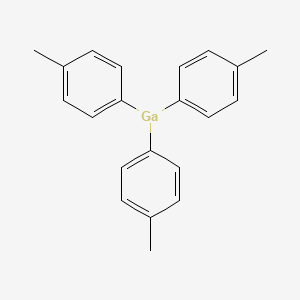
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
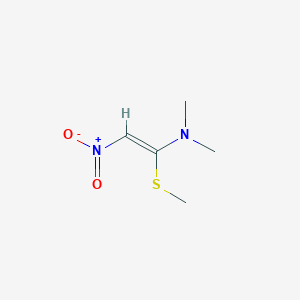
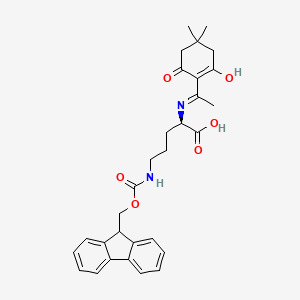

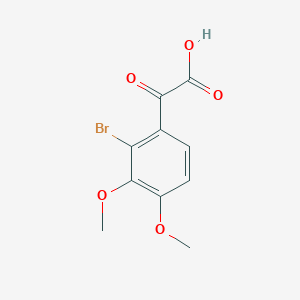
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)


